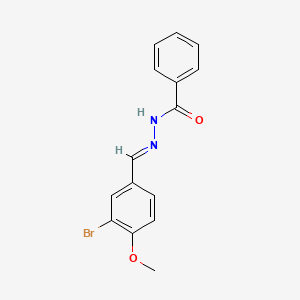

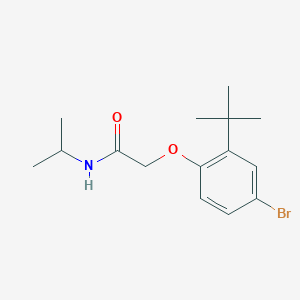

N'-(3-bromo-4-methoxybenzylidene)benzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide involves the reaction of 4-methoxybenzaldehyde with an equimolar quantity of 3-bromobenzohydrazide in methanol. This process yields the benzohydrazide molecule, which displays an E configuration about the C=N bond. The dihedral angle between the two benzene rings is reported to be very small, indicating a nearly planar structure for the molecule (Guo-Biao Cao, 2009).

Molecular Structure Analysis

Chemical Reactions and Properties

Research has also focused on the chemical reactions involving N'-(3-bromo-4-methoxybenzylidene)benzohydrazide and its derivatives, particularly those that lead to the formation of complexes with various metals. These studies shed light on the ligand's ability to coordinate with metals and its implications for the compound's reactivity and potential applications in catalysis and material science (Dan Qu et al., 2015).

Physical Properties Analysis

The physical properties of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, such as melting points and solubility, are critical for understanding its behavior in different environments and applications. While specific studies on these properties are less common, related research on analogous compounds provides valuable insights into how structural modifications can affect these properties (A. Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming complexes with metals, are essential aspects of N'-(3-bromo-4-methoxybenzylidene)benzohydrazide's chemistry. Its ability to participate in hydrogen bonding and its electronic structure have been analyzed through various spectroscopic methods and theoretical calculations, providing a comprehensive understanding of its behavior in chemical reactions (R. Maheswari & J. Manjula, 2016).

Wissenschaftliche Forschungsanwendungen

Bioactive Schiff Base Compounds

Research on bioactive Schiff base compounds has shown that derivatives of benzohydrazide, including those similar to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, have been synthesized and characterized for various biological activities. These compounds exhibit remarkable antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. They also demonstrate significant interaction with salmon sperm DNA (SS-DNA) via intercalation mode, indicating their potential for DNA-targeted therapies (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Urease Inhibition by Oxovanadium(V) Complex

A study on the synthesis of an oxovanadium(V) complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide showcased its urease inhibitory activities. This complex, characterized through various spectroscopic methods, exhibited significant inhibition on Helicobacter pylori urease, suggesting its utility in treating infections caused by this bacterium (Qu et al., 2015).

Antioxidant Activity of Schiff Bases

A theoretical study on the antioxidant behavior of Schiff base compounds related to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide highlighted their potential as antioxidants. This study employed molecular docking to predict the interaction of these compounds with xanthine oxidase, indicating a potential for inhibiting oxidative stress-related diseases (Ardjani & Mekelleche, 2017).

Catalytic Properties in Organic Synthesis

Investigations into the catalytic properties of complexes derived from benzohydrazide compounds, including those similar to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide, have shown effectiveness in facilitating organic reactions. These studies have explored the synthesis and structural elucidation of such complexes, underscoring their role in catalyzing the formation of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, which are of interest in medicinal chemistry (Ebrahimipour et al., 2018).

Synthesis and Structural Characterization

The synthesis and crystal structure elucidation of compounds related to N'-(3-bromo-4-methoxybenzylidene)benzohydrazide have provided insights into their molecular configurations and potential for forming stable complexes with metals. Such research contributes to our understanding of the structural basis for the biological and catalytic activities of these compounds (Zhu, 2011).

Eigenschaften

IUPAC Name |

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQQTJKLVKBWTM-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]benzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5588508.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5588543.png)

![2-methyl-6-[(4-phenylazepan-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5588545.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5588552.png)